2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

2-(4-Chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide (CAS 1020979-09-2) is a synthetic heterocyclic compound with the molecular formula C₁₄H₁₀ClN₃O₃ and a molecular weight of 303.70 g/mol, registered under PubChem CID 42110359. It features an isoxazolo[5,4-b]pyridine core—a privileged scaffold in medicinal chemistry—linked via an acetamide bridge to a 4-chlorophenoxy substituent.

Molecular Formula C14H10ClN3O3
Molecular Weight 303.7
CAS No. 1020979-09-2
Cat. No. B2819820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide
CAS1020979-09-2
Molecular FormulaC14H10ClN3O3
Molecular Weight303.7
Structural Identifiers
SMILESC1=CC2=C(N=C1)ON=C2NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClN3O3/c15-9-3-5-10(6-4-9)20-8-12(19)17-13-11-2-1-7-16-14(11)21-18-13/h1-7H,8H2,(H,17,18,19)
InChIKeyJOSOFFRKTBIMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide (CAS 1020979-09-2): Compound Identity and Scaffold Context for Research Procurement


2-(4-Chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide (CAS 1020979-09-2) is a synthetic heterocyclic compound with the molecular formula C₁₄H₁₀ClN₃O₃ and a molecular weight of 303.70 g/mol, registered under PubChem CID 42110359 [1]. It features an isoxazolo[5,4-b]pyridine core—a privileged scaffold in medicinal chemistry—linked via an acetamide bridge to a 4-chlorophenoxy substituent [2]. The isoxazolo[5,4-b]pyridine system has been associated with diverse biological activities including antiproliferative, antibacterial, anti-inflammatory, and kinase inhibitory properties across multiple published series [3]. This compound is distributed as a screening library compound (vendor IDs: STK522350, AKOS002329839) and has not been the subject of dedicated published biological studies as of the literature survey date.

Why 2-(4-Chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide Cannot Be Interchanged with Generic Isoxazolo[5,4-b]pyridine Analogs


Within the isoxazolo[5,4-b]pyridine-3-yl acetamide series, the N-acyl substituent is the primary driver of pharmacophoric diversity: published data show that replacing a chloroacetyl group [1] with a benzenesulfonamide moiety shifts biological activity from broad cytotoxic to MCF7-selective antiproliferation (IC₅₀ ranging from ~152 to 161 μg/mL) [2], while an adamantyl-acetamide substituent confers nanomolar affinity at adenosine A₁ (Ki = 3.5 nM) and alpha-1D adrenergic receptors (IC₅₀ = 8.9 nM) [3]. The 4-chlorophenoxyacetamide substituent in the target compound introduces distinct electronic (electron-withdrawing Cl), steric (extended aromatic ether), and hydrogen-bonding (additional ether oxygen) features absent in the chloroacetyl, adamantyl, or sulfonamide analogs. Consequently, generic substitution among these analogs without experimental confirmation of target engagement, selectivity, and potency is scientifically unsound.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide vs. Closest Analogs


Structural Differentiation: 4-Chlorophenoxyacetamide vs. Chloroacetamide Substituent at the Isoxazolo[5,4-b]pyridin-3-yl Core

The target compound differs from the simplest published analog 2-chloro-N-isoxazolo[5,4-b]pyridin-3-ylacetamide (CAS 753004-48-7) by substitution of the chlorine atom with a 4-chlorophenoxy group [1]. This introduces an aromatic ether oxygen capable of acting as an additional hydrogen-bond acceptor, extends the substituent length by approximately 4.5 Å, and adds a phenyl ring for potential π-π stacking interactions with aromatic residues in protein binding pockets. The computed XLogP3 increases from ~1.0 (estimated for the chloroacetyl analog) to 2.8 for the target compound [1], indicating approximately 60-fold higher calculated lipophilicity, which affects membrane permeability and nonspecific protein binding. The topological polar surface area (TPSA) increases from ~55 Ų (chloroacetyl analog) to 77.3 Ų [1], remaining within the favorable range for oral bioavailability (<140 Ų). The molecular weight increases from 211.61 to 303.70 g/mol [REFS-1, REFS-2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Class-Level Antiproliferative Potential: Isoxazolo[5,4-b]pyridine-3-yl Acetamide Scaffold vs. Sulfonamide Analogs in MCF7 Breast Cancer Cells

While no direct antiproliferative data exist for the target compound itself, the closest published class-level evidence comes from 3-substituted aminoisoxazolo[5,4-b]pyridines. The 3-chloroacetylamino analog (compound V in Poreba et al. 2003) demonstrated cytotoxic activity across 8 human and mouse tumor cell lines with ID₅₀ values meeting the international activity criterion for synthetic agents (≤4 µg/mL) [1]. The structurally more distant sulfonamide analogs (Poreba et al. 2015) showed 50% inhibition of MCF7 breast carcinoma cell proliferation at 152.56–161.08 µg/mL [2]. The target compound's 4-chlorophenoxyacetamide substituent represents an intermediate structural class between the simple chloroacetyl and the sulfonamide series. Importantly, the absence of direct experimental IC₅₀/ID₅₀ data for this compound means any potency claim must be verified de novo; the class-level data provide a benchmark range (ID₅₀ from ~4 µg/mL to >150 µg/mL depending on substituent) but do not predict the specific activity of the 4-chlorophenoxy derivative.

Antiproliferative Activity Breast Cancer MCF7

Kinase Inhibition Scaffold Potential: Isoxazolo[5,4-b]pyridine Core as a Privileged Kinase Hinge-Binding Motif

The isoxazolo[5,4-b]pyridine core has been validated as a kinase inhibitor scaffold in multiple patent disclosures. Indazolyl-substituted dihydroisoxazolo[5,4-b]pyridine derivatives have been patented as protein tyrosine kinase inhibitors targeting c-Met for cancer therapy [1]. Additionally, isoxazolo[5,4-b]pyridin-3-amine derivatives have been developed as covalent FLT3 inhibitors targeting Cys807 with nanomolar potency [2]. The target compound's 3-acetamide linkage positions the 4-chlorophenoxy group at a vector that, in docked poses of related analogs, projects toward the solvent-exposed region of the ATP-binding pocket, potentially allowing the chlorophenyl ring to engage the hydrophobic back pocket or gatekeeper region depending on the specific kinase . However, no direct kinase inhibition data (IC₅₀, Kd, or % inhibition at defined concentration) are available for this compound against any specific kinase.

Kinase Inhibition c-Met Drug Discovery

Chemical Differentiation from Adamantyl Analog: Implications for Membrane Permeability and Target Engagement

The adamantyl analog 2-(adamantan-1-yl)-N-isoxazolo[5,4-b]pyridin-3-ylacetamide (CAS 1105245-05-3) has documented nanomolar binding at adenosine A₁ (Ki = 3.5 nM) and alpha-1D adrenergic receptors (IC₅₀ = 8.9 nM) [1]. The target compound replaces the lipophilic adamantyl cage (cLogP contribution ~+3.5) with a 4-chlorophenoxy group (cLogP contribution ~+2.0), resulting in lower overall lipophilicity (XLogP3 2.8 for target vs. estimated ~4.0 for the adamantyl analog) [2]. The planar aromatic 4-chlorophenoxy group also differs conformationally from the spherical adamantyl group, presenting distinct steric requirements for protein binding pockets. The adamantyl analog's biological activity data cannot be extrapolated quantitatively to the target compound, but the receptor binding precedent confirms that the isoxazolo[5,4-b]pyridin-3-yl acetamide scaffold is competent for high-affinity target engagement when appropriately substituted.

ADME Properties Lipophilicity Receptor Binding

Synthetic Tractability and Procurement Purity Benchmarking

The target compound is commercially available from multiple vendors as a screening compound (catalog IDs: STK522350, AKOS002329839, F5083-0031) [1]. Vendor-reported purity for the closest commercial analog (2-chloro-N-isoxazolo[5,4-b]pyridin-3-ylacetamide, CAS 753004-48-7) is 97% . The isoxazolo[5,4-b]pyridine core can be synthesized via condensation of 5-aminoisoxazoles with α,β-unsaturated ketones or via oxidative cyclization of Schiff bases with lead tetraacetate [2]. The target compound's 4-chlorophenoxyacetamide side chain is introduced via standard amide coupling or nucleophilic substitution chemistry, suggesting reasonable synthetic accessibility. However, no peer-reviewed synthetic protocol specific to this compound has been published, and no analytical purity certification (HPLC, NMR) from an independent source is available in the public domain.

Chemical Synthesis Purity Analysis Procurement Specifications

Important Caveat: Absence of Direct Experimental Biological Data for the Target Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and major vendor technical datasheets conducted for this evidence guide returned zero peer-reviewed biological activity measurements (IC₅₀, Ki, Kd, EC₅₀, % inhibition, or in vivo efficacy) for 2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide (CAS 1020979-09-2) as of the search date [1]. The compound is registered in PubChem (CID 42110359) with computed descriptors only and no bioassay annotations [1]. In contrast, structurally related isoxazolo[5,4-b]pyridine analogs have documented biological activities: the chloroacetyl analog has ID₅₀ ≤4 µg/mL across 8 tumor lines [2], and the adamantyl analog has Ki values of 3.5–8.9 nM at specific GPCR targets [3]. All differentiation claims in Sections 3.1–3.5 above are therefore based on computed properties, class-level inference, or extrapolation from analog data, and are explicitly not validated by direct experimental evidence for the target compound. This data gap represents both a procurement risk (lack of QC benchmarks) and a research opportunity (unexplored IP space).

Data Gap Analysis Procurement Risk Assessment Experimental Validation Required

Evidence-Based Application Scenarios for 2-(4-Chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide in Research and Industrial Settings


De Novo Kinase Profiling in Unexplored IP Space

This compound is suitable for inclusion in kinase selectivity panels where the isoxazolo[5,4-b]pyridine scaffold's privileged hinge-binding motif [1] is of interest but existing analogs are protected by composition-of-matter patents. The 4-chlorophenoxy substituent provides a structurally distinct vector not exemplified in the indazolyl-isoxazolo[5,4-b]pyridine c-Met inhibitor patents [2] or the FLT3 covalent inhibitor series [3]. Users should commission a broad kinase profiling panel (e.g., 100+ kinases at 1 µM) to establish selectivity fingerprints before pursuing target-specific optimization. The computed TPSA of 77.3 Ų and XLogP3 of 2.8 [4] are within drug-like space, supporting progression to cellular assays if biochemical activity is confirmed.

Antiproliferative Screening Against the NCI-60 or Comparable Tumor Cell Line Panel

Given the class-level precedent for antiproliferative activity (ID₅₀ ≤4 µg/mL for the chloroacetyl analog across 8 tumor lines [1]), this compound is a rational candidate for broad cytotoxicity screening. The 4-chlorophenoxy substituent may alter cell-type selectivity compared to the chloroacetyl and sulfonamide series. Testing at 10 µM against a diverse tumor line panel (e.g., NCI-60 or a focused panel including MCF7, A549, HCT-116, and PC-3) would generate the first quantitative structure-activity relationship data point for this substituent class. Due to the ~38-fold potency range observed across different N-3 substituents [2], researchers should titrate the compound across a 6-point concentration range (e.g., 0.1–100 µM) rather than relying on single-concentration screening.

Chemical Probe Development for GPCR Target Deconvolution

The close structural analog with an adamantyl-acetamide substituent shows nanomolar affinity at adenosine A₁ (Ki = 3.5 nM) and alpha-1D adrenergic (IC₅₀ = 8.9 nM) receptors [1], establishing that isoxazolo[5,4-b]pyridin-3-yl acetamides can productively engage GPCR binding sites. The target compound's 4-chlorophenoxy group presents a structurally distinct pharmacophore that may shift selectivity toward different GPCR subfamilies. It is suitable for screening in a GPCR β-arrestin recruitment panel (e.g., 150+ GPCRs) to identify novel receptor engagement profiles. The lower lipophilicity compared to the adamantyl analog (ΔXLogP3 ≈ -1.2) may reduce membrane partitioning artifacts in cellular assays.

Building Block for Focused Library Synthesis Around the Isoxazolo[5,4-b]pyridine Core

As a commercially available screening compound with a reactive acetamide linkage [1], this compound can serve as a starting material for focused library synthesis. The 4-chlorophenoxy group can be diversified via nucleophilic aromatic substitution or Suzuki coupling after appropriate functionalization. The acetamide NH can be alkylated to introduce additional substituents. Published synthetic methodology for the isoxazolo[5,4-b]pyridine core [2] supports further derivatization. Procurement specifications should require vendor CoA confirming purity ≥95% (HPLC) and identity by ¹H NMR and LCMS before committing to multi-step synthetic campaigns.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.